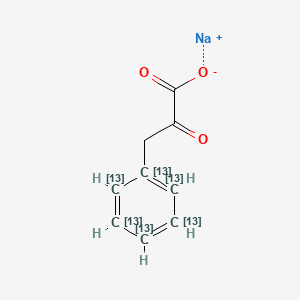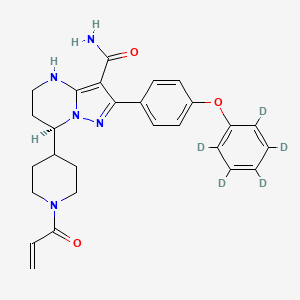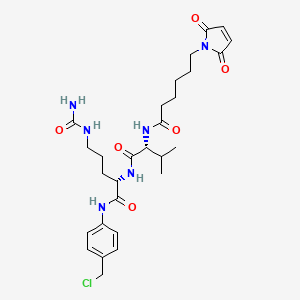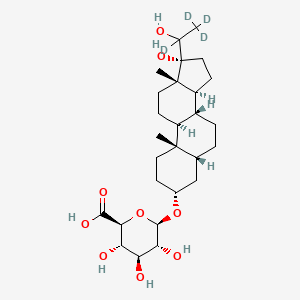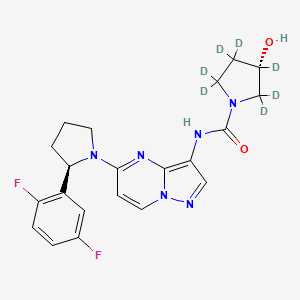
Larotrectinib-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Larotrectinib-d7 is a deuterated form of Larotrectinib, a highly selective inhibitor of tropomyosin receptor kinase. This compound is used primarily in the treatment of cancers that harbor neurotrophic receptor tyrosine kinase gene fusions. This compound is a small molecule that is orally administered and has shown significant efficacy in treating various solid tumors with these gene fusions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Larotrectinib-d7 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of Larotrectinib.
Introduction of deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions used in the laboratory are scaled up to industrial levels, ensuring that the conditions are optimized for large-scale production.
Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Larotrectinib-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Common reagents include halogens or other nucleophiles under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives .
Aplicaciones Científicas De Investigación
Larotrectinib-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Used in biological studies to understand the metabolism and pharmacokinetics of deuterated drugs.
Medicine: Used in clinical research to develop new treatments for cancers with neurotrophic receptor tyrosine kinase gene fusions.
Industry: Used in the pharmaceutical industry to develop and produce deuterated drugs with improved efficacy and safety profiles
Mecanismo De Acción
Larotrectinib-d7 exerts its effects by inhibiting the activity of tropomyosin receptor kinase proteins. These proteins are involved in the growth and survival of cancer cells. By binding to these proteins, this compound prevents their activation, leading to the inhibition of cancer cell growth and the induction of apoptosis. The molecular targets include tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C, and the pathways involved include the downstream signaling pathways that promote cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Entrectinib: Another tropomyosin receptor kinase inhibitor used in the treatment of cancers with neurotrophic receptor tyrosine kinase gene fusions.
Selitrectinib: A second-generation tropomyosin receptor kinase inhibitor designed to overcome resistance to first-generation inhibitors
Uniqueness of Larotrectinib-d7
This compound is unique due to its deuterated nature, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The presence of deuterium atoms can lead to a slower metabolic rate, resulting in a longer half-life and potentially improved efficacy and safety profiles .
Propiedades
Fórmula molecular |
C21H22F2N6O2 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(4S)-2,2,3,3,4,5,5-heptadeuterio-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1/i5D2,8D2,12D2,14D |
Clave InChI |
NYNZQNWKBKUAII-PYTPNHQQSA-N |
SMILES isomérico |
[2H][C@@]1(C(C(N(C1([2H])[2H])C(=O)NC2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F)([2H])[2H])([2H])[2H])O |
SMILES canónico |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






